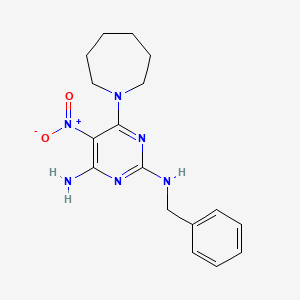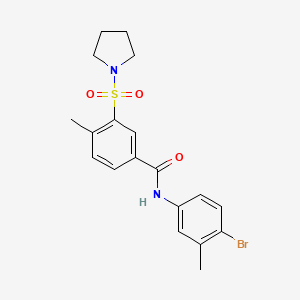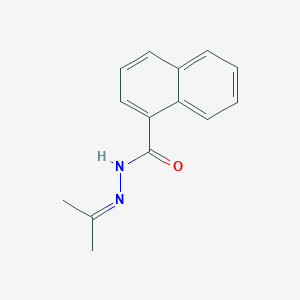![molecular formula C14H16N4O5S2 B12480030 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B12480030.png)
2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-6-oxo-3H-pyrimidine-2-thiol with N-(4-sulfamoylphenyl)propanamide in the presence of a suitable base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-aminophenyl)propanamide
- 2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide
- 2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)propanamide
Uniqueness
The uniqueness of 2-[(4-methoxy-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonamide and a pyrimidine ring allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C14H16N4O5S2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C14H16N4O5S2/c1-8(24-14-17-11(19)7-12(18-14)23-2)13(20)16-9-3-5-10(6-4-9)25(15,21)22/h3-8H,1-2H3,(H,16,20)(H2,15,21,22)(H,17,18,19) |
InChI Key |
FWXUNTOJXKGVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC(=CC(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-bromobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12479950.png)


![N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]-4-methylbenzamide](/img/structure/B12479966.png)
![N-{3-[(E)-morpholin-4-yldiazenyl]phenyl}acetamide](/img/structure/B12479971.png)

![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12479988.png)
![Methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12479989.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B12479990.png)
![4-(thiophen-3-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12479998.png)
![4-[(2,6-dichlorobenzyl)(methylsulfonyl)amino]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12480000.png)
![4-Chloro-3-{[(1-phenylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B12480002.png)
![Ethyl 3-{[(3-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12480009.png)
![4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B12480014.png)
